N-(2,4-dichlorophenyl)-3-oxobutanamide

Neuroscience Receptor Pharmacology Chemical Biology

Researchers needing a high-purity intermediate for Pigment Yellow 16 synthesis or a potent probe for GABA(B)/nAChR studies often face batch variability with generic analogs. This compound's precise 2,4-dichloro substitution ensures reliable azo coupling and target engagement (IC50 1.8-2.1 nM). • Guaranteed ≥98% purity for reproducible dye synthesis and receptor assays. • In-stock availability with rapid global shipping eliminates lead-time risks. • Batch-to-batch consistency verified by HPLC, supporting dependable experimental outcomes.

Molecular Formula C10H9Cl2NO2
Molecular Weight 246.09 g/mol
CAS No. 17223-66-4
Cat. No. B090779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-3-oxobutanamide
CAS17223-66-4
Molecular FormulaC10H9Cl2NO2
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3,(H,13,15)
InChIKeyYTKNYOWCICFXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dichlorophenyl)-3-oxobutanamide Procurement & Technical Overview


N-(2,4-Dichlorophenyl)-3-oxobutanamide (CAS 17223-66-4), also known as 2',4'-Dichloroacetoacetanilide, is an N-aryl-3-oxobutanamide derivative [1]. It is characterized by the molecular formula C₁₀H₉Cl₂NO₂ and a molecular weight of 246.09 g/mol [1]. It is primarily recognized as a versatile intermediate, with its core structure enabling its use as a coupling component in azo dye synthesis . While primarily an industrial intermediate, this compound has also been reported in various biological screens, demonstrating affinity for targets such as the GABA(B) receptor and the α3β4 nicotinic acetylcholine receptor (nAChR) [2].

Azo dye coupling component for pigment synthesis
Bioactive probe with reported affinity at GABA(B) and nAChR

Why Generic N-aryl-3-oxobutanamides Cannot Substitute


While the N-aryl-3-oxobutanamide class shares a common backbone, the specific 2,4-dichloro substitution pattern on the phenyl ring of N-(2,4-Dichlorophenyl)-3-oxobutanamide directly dictates its unique physicochemical properties and downstream performance. These electron-withdrawing chlorine atoms significantly alter the electron density of the aromatic ring, which in turn affects the compound's reactivity in azo-coupling reactions . For example, this specific substitution pattern is responsible for its role as the core coupling component in the synthesis of high-performance Pigment Yellow 16, imparting the final pigment with its characteristic lightfastness and thermal stability [1]. Furthermore, subtle changes in the halogenation pattern can dramatically shift biological target selectivity. The 2,4-dichloro configuration in this compound yields a high-affinity interaction with the GABA(B) receptor (IC50 2.1 nM) [2], a profile that is unlikely to be replicated by a mono-chloro, unsubstituted, or differently substituted analog. Therefore, substituting this compound with a generic class member will compromise reaction yields, alter product performance characteristics, and lead to unreproducible biological data.

2,4-Dichloro substitution pattern dictates azo-coupling reactivity; generic analogs may shift pigment properties.
Biological target selectivity is substitution-dependent; unsubstituted or mono-substituted analogs may not replicate reported receptor affinity.

Quantitative Differentiation Guide for Procurement


GABA(B) Receptor Affinity vs. Unsubstituted Analog

This compound exhibits potent in vitro binding affinity for the rat GABA(B) receptor, a key target in neurological research. The 2,4-dichloro substitution pattern is critical for this high affinity. A comparison with the unsubstituted parent analog, N-phenyl-3-oxobutanamide (the basic scaffold without chlorine atoms), reveals a substantial loss in potency. [1]

GABA(B) Binding
Class-level
IC50 2.1 nM vs. unsubstituted (inactive)
2,4-Dichloro pattern critical for affinity
Radioligand binding assay; rat GABA(B) receptor
Neuroscience Receptor Pharmacology Chemical Biology

Thermal Stability Advantage in Pigment Yellow 16

N-(2,4-Dichlorophenyl)-3-oxobutanamide is the specific coupling component used in the synthesis of C.I. Pigment Yellow 16 [1]. The resulting pigment's performance, particularly its thermal stability, is directly tied to the 2,4-dichloro substitution on the intermediate. This is evident when comparing Pigment Yellow 16 to other arylide yellows derived from different acetoacetanilide intermediates. [2]

Pigment Thermal Stability
Class-level
Stable up to 160°C (Pigment Yellow 16)
Substitution pattern linked to heat resistance
Technical datasheet report; class-dependent property
Pigment Chemistry Materials Science Industrial Synthesis

α3β4 Nicotinic Receptor Antagonist Potency

In functional assays, N-(2,4-Dichlorophenyl)-3-oxobutanamide demonstrates high potency as an antagonist of the human α3β4 nicotinic acetylcholine receptor (nAChR), a target implicated in addiction and pain pathways. [1]

α3β4 nAChR Antagonism
Reported
IC50 = 1.8 nM
Supports α3β4 subtype probe development
SH-SY5Y cell functional assay
Neuroscience Ion Channel Research Drug Discovery

High-Value Application Scenarios


Pigment Yellow 16 for High-Performance Coatings

This is the primary and most established industrial application for N-(2,4-Dichlorophenyl)-3-oxobutanamide. It serves as the essential acetoacetanilide coupling component in the synthesis of C.I. Pigment Yellow 16 [1]. This pigment is valued for its greenish-yellow shade, high lightfastness, and resistance to acids and alkalis [1]. It is widely used in printing inks, industrial paints, and plastics that require durable coloration. The specific 2,4-dichloro substitution on this intermediate is directly responsible for the pigment's final performance characteristics, including its thermal stability up to 160°C [1]. Procuring this exact compound is non-negotiable for achieving the targeted pigment specifications and avoiding off-spec color and durability issues.

Specialized Agrochemical Intermediate Synthesis

As 2,4-Dichloroacetoacetanilide, this compound is also recognized as an intermediate in the synthesis of selective herbicides . Its structural features make it a key building block for developing active ingredients that target specific weed species in crops like corn and soybeans . Researchers developing novel herbicides can use this compound as a starting material to explore structure-activity relationships within this class.

GABA(B) Receptor Probes for Neurological Research

For academic and pharmaceutical neuroscience research, N-(2,4-Dichlorophenyl)-3-oxobutanamide represents a potent chemical probe with an IC50 of 2.1 nM at the GABA(B) receptor [2]. This high affinity makes it a valuable tool compound for studying the role of GABA(B) receptors in neurological conditions. Its potency provides a clear advantage over less active analogs, allowing for studies at lower concentrations and reducing the likelihood of off-target effects. It can be used in in vitro assays (binding, functional) to investigate GABA(B) pharmacology and potentially serve as a lead structure for drug discovery programs targeting this receptor [2].

α3β4 nAChR Functional Studies

This compound is a potent functional antagonist of the α3β4 nAChR subtype, with an IC50 of 1.8 nM in cell-based assays [3]. Given the receptor's role in addiction and pain, this compound is a high-value tool for academic and biopharmaceutical labs studying α3β4 nAChR pharmacology. Its exceptional potency allows for precise modulation of this receptor subtype, enabling detailed mechanistic studies and high-throughput screening campaigns aimed at discovering new therapeutics.

Application
Selection Property
Validation Focus
Arylide yellow pigment synthesis
2,4-Dichloro coupling component
Thermal stability and lightfastness
Herbicide intermediate research
Structural building block
Crop selectivity profile
GABA(B) receptor probe
Class-specific binding affinity
Radioligand binding assay endpoints
α3β4 nAChR functional studies
Subtype-selective antagonism
Functional flux assay in SH-SY5Y cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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